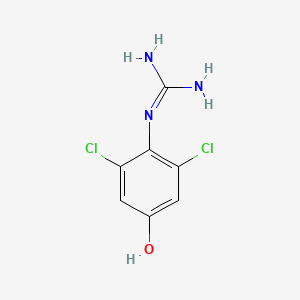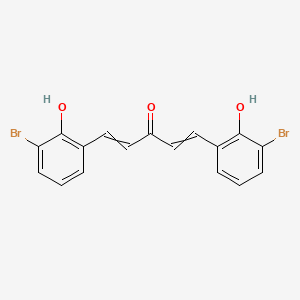
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12Br2O3. It is a derivative of penta-1,4-dien-3-one, featuring two bromine atoms and two hydroxyl groups attached to phenyl rings.
Vorbereitungsmethoden
The synthesis of 1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting acetone with 3-bromo-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound .
Analyse Chemischer Reaktionen
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can lead to the modulation of enzyme activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one: This compound is a curcumin analogue with similar structural features but different substituents on the phenyl rings.
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: This compound has chlorine atoms instead of bromine atoms, leading to different chemical and biological properties.
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one: This compound lacks the bromine atoms and has hydroxyl groups in different positions, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and hydroxyl substituents, which confer unique chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
65037-36-7 |
|---|---|
Molekularformel |
C17H12Br2O3 |
Molekulargewicht |
424.1 g/mol |
IUPAC-Name |
1,5-bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Br2O3/c18-14-5-1-3-11(16(14)21)7-9-13(20)10-8-12-4-2-6-15(19)17(12)22/h1-10,21-22H |
InChI-Schlüssel |
GMXKYENMQMMEBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)O)C=CC(=O)C=CC2=C(C(=CC=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
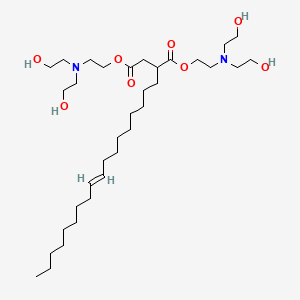
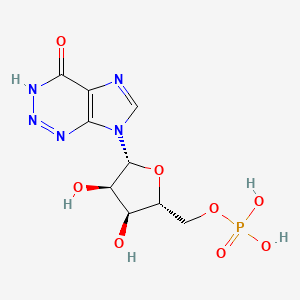
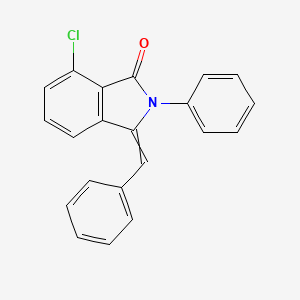
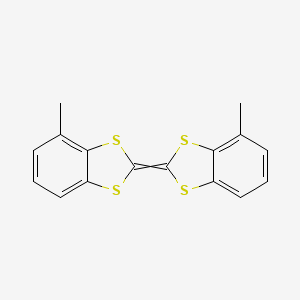
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
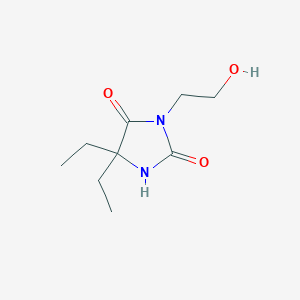
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
